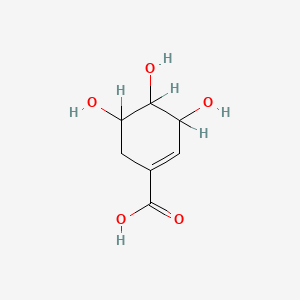

Shikimic Acid

Beschreibung

Eigenschaften

IUPAC Name |

(3R,4S,5R)-3,4,5-trihydroxycyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,4-6,8-10H,2H2,(H,11,12)/t4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOHGGNKMLTUBP-HSUXUTPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C=C1C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4032039 | |

| Record name | Shikimic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [MSDSonline], Solid | |

| Record name | Shikimic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7028 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Shikimic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Water solubility = 1.5X10+5 mg/l @ 21 °C, Solubility in water about 18 g/100 ml; solubility @ 23 °C (g/100 ml): 2.25 in absolute alcohol, 0.015 in anhydrous ether; practically insoluble in chloroform, benzene, petroleum ether, 150 mg/mL at 21 °C | |

| Record name | SHIKIMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Shikimic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Shikimic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7028 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Needles from methanol/ethyl acetate | |

CAS No. |

138-59-0 | |

| Record name | Shikimic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Shikimic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Shikimic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4S,5R)-3,4,5-trihydroxycyclohex-1-enecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SHIKIMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29MS2WI2NU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SHIKIMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Shikimic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

183-184.5 °C, 186 °C | |

| Record name | SHIKIMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Shikimic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Conventional Solvent Extraction from Illicium Species

The fruits of Illicium verum (star anise) and Illicium griffithii remain the primary industrial sources of shikimic acid due to their high native concentrations (3–7% dry weight). Nanjing Agricultural University’s patented method involves sequential extraction with nonpolar solvents to remove lipids and terpenoids, followed by polar solvent partitioning. Hexane-defatted star anise is refluxed with water at 50–80°C for 6–8 hours, yielding a crude extract concentrated to 90–95% purity via silica gel chromatography. A modified protocol for Illicium griffithii utilizes supercritical CO₂ defatting, reducing processing time by 30% while achieving 17.4% w/w yields. Critical parameters include solvent polarity, temperature control, and silica gel particle size (60–200 mesh), which influence adsorption kinetics.

Table 1: Comparative Yields of Plant-Based Extraction Methods

Ionic Liquid-Assisted Ultrasound Extraction

Recent advances in green chemistry have introduced ionic liquids (ILs) as extraction enhancers. For conifer needles (Pinus massoniana), 1-butyl-3-methylimidazolium bromide ([Bmim]Br) coupled with ultrasound irradiation (40 kHz, 300 W) increases this compound solubility by disrupting lignocellulosic matrices. Optimized conditions (25°C, 15 min) yield 4.8 mg/g dry weight, surpassing traditional ethanol extraction by 32%. ILs improve mass transfer via hydrogen bonding with shikimate’s hydroxyl groups, while ultrasound cavitation accelerates solvent penetration.

Chemical Synthesis Routes

Diels-Alder Cycloaddition Approach

The McCrindle synthesis, a landmark route for racemic this compound, employs a Diels-Alder reaction between furan and maleic anhydride to construct the cyclohexene core. Subsequent dihydroxylation with osmium tetroxide establishes the cis-diol configuration, yielding dl-shikimic acid with 22% overall efficiency. Enantioselective variants utilize chiral auxiliaries or asymmetric catalysis; for instance, lipase-mediated hydrolysis of epoxide intermediates achieves 98% ee for the (-)-enantiomer.

Table 2: Key Synthetic Pathways for this compound

Carbohydrate-Based Chiral Pool Synthesis

Chiral synthesis from D-mannose exploits its inherent stereochemistry to streamline enantiopure production. Protection of the 1,2-O-isopropylidene group, followed by Swern oxidation and Wittig olefination, installs the C3–C4 double bond. Acidic deprotection and regioselective dihydroxylation furnish (-)-shikimic acid in 41% yield. This route avoids costly resolution steps, making it viable for multigram-scale preparations.

Microbial Fermentation and Metabolic Engineering

Corynebacterium glutamicum Strain Optimization

Engineered C. glutamicum SA-10, deficient in lactate dehydrogenase (Δldh) and overexpressing shikimate kinase (aroE3), produces 13.1 g/L this compound from glucose in fed-batch fermentation. Modular pathway engineering enhances carbon flux toward erythrose-4-phosphate (E4P) and phosphoenolpyruvate (PEP) by overexpressing transketolase (tkt) and phosphoenolpyruvate carboxykinase (pck). Dual-phase pH control (6.8 → 7.2) mitigates acetic acid accumulation, sustaining a yield of 0.26 g/g glucose.

Table 3: Microbial Production Performance

| Strain | Genetic Modifications | Titer (g/L) | Yield (g/g) | Reference |

|---|---|---|---|---|

| SA-10 | Δldh + aroE3 overexpression | 13.1 | 0.26 | |

| SA-9 | Δldh + aroE1 overexpression | 8.5 | 0.17 | |

| SA-10/pCK-tkt | tkt overexpression | 11.2 | 0.22 |

Advanced Purification and Crystallization Techniques

Silica Gel Chromatography

Post-extraction purification typically employs silica gel column chromatography with ethyl acetate/hexane gradients. The crude shikimate extract is adsorbed onto silica (1:1 w/w), eluted with ethyl acetate, and crystallized at 0–5°C. This step removes residual caffeic acid and quinic acid impurities, elevating purity from 75% to 95%.

Antisolvent Crystallization

Methanol-water antisolvent systems induce rapid nucleation. Dissolving crude this compound in hot methanol (65°C) followed by incremental water addition (1:1 v/v) generates monodisperse crystals with 99% purity. Crystal habit modification using polyvinylpyrrolidone (PVP) as a growth inhibitor reduces agglomeration, facilitating filtration.

Environmental and Economic Considerations

Solvent Waste Reduction

Supercritical CO₂ extraction eliminates hexane usage, reducing hazardous waste generation by 70%. Ionic liquid recycling via nanofiltration membranes decreases [Bmim]Br consumption by 85% per extraction cycle.

Cost Analysis of Production Routes

Plant extraction costs ($120–150/kg) remain higher than microbial fermentation ($45–60/kg), driven by raw material expenses. However, synthetic routes face scalability challenges due to costly chiral catalysts (>$3,000/mol).

Analyse Chemischer Reaktionen

Types of Reactions: Shikimic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s structure, which includes a carboxyl group, three hydroxyl groups, and a double bond, allows for diverse reactivity .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to produce quinic acid.

Reduction: Reduction of this compound can be achieved using sodium borohydride or lithium aluminum hydride, leading to the formation of shikimate derivatives.

Major Products: The major products formed from these reactions include quinic acid, shikimate derivatives, and various acetylated compounds .

Wissenschaftliche Forschungsanwendungen

Shikimic acid is a naturally occurring organic compound that serves as a crucial intermediate in the biosynthesis of aromatic amino acids, lignin, and alkaloids in plants and microorganisms . It is a valuable precursor in the synthesis of Oseltamivir, an antiviral drug used to treat and prevent influenza strains, including H5N1 and H1N1 viruses .

This compound Pathway

The this compound pathway is a seven-step metabolic route absent in mammals but present in plants and microorganisms . This pathway is essential for synthesizing aromatic amino acids and aromatic compounds . The process involves the transformation of phosphoenolpyruvate and erythrose-4-phosphate, leading to the synthesis of chorismic acid, which then forms phenolic compounds and, ultimately, aromatic amino acids like tyrosine and phenylalanine . Enzymes such as shikimate dehydrogenase play a crucial role in this pathway by facilitating the reversible transformation of 3-dehydroshikimate into shikimate .

Applications in Agriculture

The this compound pathway has opened new avenues for developing herbicides and herbicide-resistant crops . By understanding and manipulating this pathway, it is possible to create herbicides that selectively block it in plants, thus preventing their growth . Additionally, crops can be engineered to be resistant to these herbicides, ensuring their survival while weeds are eliminated .

Pharmaceutical Applications

This compound is a key starting material for synthesizing Oseltamivir, a drug used to combat various influenza viruses . The high demand for Oseltamivir during influenza outbreaks has driven research into efficient methods of this compound production .

This compound derivatives also have uses beyond antivirals, showing potential as anticoagulants and antithrombotic agents . Furthermore, they can be utilized in the benzene-free production of phenol, an important compound in various chemical processes .

Antimicrobial Applications

The this compound pathway is a target for developing new antibiotic and antiparasitic drugs . By disrupting the action of enzymes involved in the shikimate pathway in microorganisms, it is possible to create drugs that selectively inhibit their growth or survival .

Production Methods

Wirkmechanismus

Shikimic acid exerts its effects through the shikimate pathway, a seven-step metabolic route used by bacteria, fungi, algae, parasites, and plants for the biosynthesis of aromatic amino acids . The pathway involves several key enzymes, including DAHP synthase, 3-dehydroquinate synthase, 3-dehydroquinate dehydratase, shikimate dehydrogenase, shikimate kinase, EPSP synthase, and chorismate synthase . This compound acts as an intermediate in this pathway, facilitating the production of essential aromatic compounds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Shikimic acid shares structural and functional similarities with several related compounds, particularly those within the shikimate pathway and its derivatives. Below is a detailed comparison:

Quinic Acid

- Structure : A cyclic polyol with a hydroxylated cyclohexane backbone, lacking the conjugated double bond present in this compound.

- Biosynthetic Role : Both quinic and shikimic acids are intermediates in the shikimate pathway. This compound is phosphorylated to shikimate-3-phosphate, whereas quinic acid is a byproduct formed via the breakdown of 3-dehydroquinic acid .

- Applications: Quinic acid is used in food additives and cosmetics.

- Production : Quinic acid is more abundant in plants like coffee beans and can be synthesized via microbial pathways with higher yields compared to this compound .

Chorismic Acid

- Structure : An epoxide derivative of this compound with an additional carboxylic acid group.

- Biosynthetic Role: Chorismic acid is a branch-point metabolite in the shikimate pathway, serving as the precursor for aromatic amino acids, folate, and ubiquinone. This compound is its direct precursor via phosphorylation and elimination reactions .

Aromatic Amino Acids (Phenylalanine, Tyrosine, Tryptophan)

- Structure: These amino acids contain aromatic rings derived from the shikimate pathway.

- Biosynthetic Role: this compound is a precursor for these amino acids, which are further modified into secondary metabolites like alkaloids, flavonoids, and lignin .

- Applications: Unlike this compound, aromatic amino acids are primarily used in protein synthesis and as nutraceuticals. Tryptophan derivatives, such as serotonin, have pharmaceutical relevance, but this compound remains unique in its role as a Tamiflu precursor .

Coumarins

- Structure : Benzopyran-2-one derivatives synthesized via the shikimate pathway from cinnamic acid, a phenylalanine derivative .

- Biosynthetic Role: this compound indirectly contributes to coumarin biosynthesis by providing phenylalanine.

- Applications : Coumarins are used as anticoagulants and fragrances, differing from this compound’s antiviral applications .

Data Table: Key Comparative Features

Research Findings and Challenges

- Structural Flexibility : this compound’s rigid cyclohexene structure makes it a superior chiral building block compared to quinic acid, which lacks stereochemical complexity .

- Yield Limitations: Chemical synthesis of this compound via Diels-Alder reactions yields only 15%, whereas microbial fermentation achieves up to 36% .

- Derivative Potential: this compound derivatives, such as 4-O-cinnamoyl this compound, exhibit bioactivity in osteoprotection and cytotoxicity, highlighting its versatility beyond Tamiflu .

Biologische Aktivität

Shikimic acid (SA), a hydroaromatic compound, is a key intermediate in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids in plants and microorganisms. Initially isolated from the Japanese star anise (Illicium religiosum), it is now predominantly sourced from the Chinese star anise (Illicium verum) and has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Biological Activities of this compound

This compound exhibits a wide range of biological activities, including:

- Antioxidant Activity : SA has been shown to enhance the body’s antioxidant defenses by increasing the activity of enzymes such as superoxide dismutase and glutathione peroxidase, thereby reducing oxidative stress .

- Antiviral Activity : It is a precursor for the synthesis of oseltamivir phosphate (Tamiflu), an antiviral medication used to treat influenza . Studies have demonstrated that SA can inhibit viral replication through various mechanisms.

- Anti-inflammatory Effects : this compound has been found to suppress neuroinflammation by activating the AKT/Nrf2 pathway and inhibiting the NF-κB pathway, which are critical in conditions like Parkinson’s disease .

- Antibacterial Properties : SA and its derivatives have shown promising antibacterial effects against various pathogens by inhibiting shikimate dehydrogenase, an enzyme essential for bacterial survival .

- Neuroprotective Effects : Research indicates that SA can ameliorate neurological damage and behavioral deficits in models of neurodegeneration, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Summary of Biological Activities

1. Anti-Diarrheal Effects in Rats

A study investigated the effects of this compound on diarrheal rats. The administration of SA restored kidney function, electrolyte balance, and reduced inflammatory markers significantly compared to control groups. Key findings included:

- Restoration of serum urea and creatinine levels.

- Improvement in kidney weight and urinary volume.

- Normalization of inflammatory markers such as TNF-α and interleukins .

2. Neuroinflammation in Parkinson’s Disease Models

Another significant study focused on SA's role in reducing neuroinflammation in LPS-induced models. The results indicated:

- Inhibition of pro-inflammatory mediators and reactive oxygen species (ROS).

- Activation of protective pathways leading to improved neurological outcomes .

The biological activities of this compound can be attributed to several molecular mechanisms:

- Antioxidant Mechanism : By enhancing endogenous antioxidant systems, SA mitigates oxidative damage.

- Anti-inflammatory Pathways : Activation of the AKT/Nrf2 pathway promotes cellular defense against oxidative stress while inhibiting NF-κB reduces pro-inflammatory cytokine production.

- Antibacterial Action : Targeting bacterial enzymes involved in the shikimate pathway allows for selective inhibition without affecting mammalian cells.

- Neuroprotective Effects : By modulating inflammatory responses and oxidative stress in neuronal cells, SA provides a protective effect against neurodegeneration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.